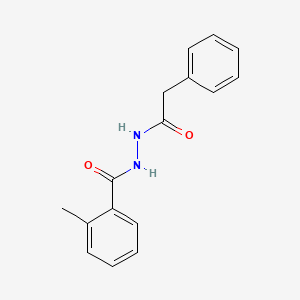![molecular formula C15H14ClNO2 B5746250 N-[2-(4-chlorophenoxy)ethyl]benzamide](/img/structure/B5746250.png)
N-[2-(4-chlorophenoxy)ethyl]benzamide
Übersicht
Beschreibung
N-[2-(4-chlorophenoxy)ethyl]benzamide, commonly known as BCE, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. BCE is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Melanoma Cytotoxicity
N-[2-(4-chlorophenoxy)ethyl]benzamide derivatives, specifically radioiodinated benzamides, have been investigated for their melanoma cytotoxicity. These derivatives are synthesized and tested for targeted drug delivery in melanoma therapy. They demonstrate higher toxicity against melanoma cells compared to standard cytostatics, suggesting potential in melanoma treatment (Wolf et al., 2004).
Anti-Tubercular Properties
Derivatives of N-[2-(4-chlorophenoxy)ethyl]benzamide have shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These derivatives are synthesized using green chemistry methods and display significant potential in anti-tubercular drug discovery, demonstrating both safety and efficacy (Nimbalkar et al., 2018).
Antiallergic Potential
Certain N-[2-(4-chlorophenoxy)ethyl]benzamide compounds, like cloxacepride, have exhibited substantial oral antiallergic potential. These compounds have been studied for their effectiveness in animal models, suggesting a specific effect on reaginic antigen-antibody reactions (Metz et al., 1983).
Antimicrobial Activity
New derivatives based on the N-[2-(4-chlorophenoxy)ethyl]benzamide structure have been developed for antimicrobial activity. These compounds show promise in combating microbial cells, including bacteria and fungi, and might play a role in the development of new antimicrobial agents (Limban et al., 2020).
Neuroleptic Activity
N-[2-(4-chlorophenoxy)ethyl]benzamide derivatives have been studied for their neuroleptic activity. They show potential as neuroleptics, with certain compounds demonstrating significant inhibitory effects on behavior in animal models (Iwanami et al., 1981).
Antifungal Activity
Research has focused on the antifungal properties of N-[2-(4-chlorophenoxy)ethyl]benzamide derivatives, especially against Candida species and filamentous fungi. These compounds show potential as novel therapeutic alternatives for fungal infections (Limban et al., 2019).
Anticonvulsant Properties
Certain analogues of N-[2-(4-chlorophenoxy)ethyl]benzamide have been synthesized and evaluated for their anticonvulsant activities, showing promising results in various animal models (Lambert et al., 1995).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-6-8-14(9-7-13)19-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYDQAKZTKWFIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)

![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)

![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)
![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)
![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)


![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![3-{3-[(2-thienylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5746264.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)